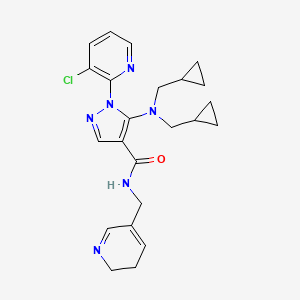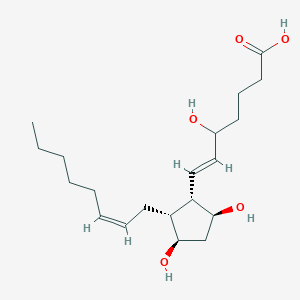
Isoprostane F2alpha-I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)5-iPF2, also known as (8β)-5,9α,11α-trihydroxy-prosta-6E,14Z-dien-1-oic acid, is a member of the isoprostane family. Isoprostanes are prostaglandin-like compounds formed by the free-radical-induced peroxidation of polyunsaturated fatty acids, such as arachidonic acid. (±)5-iPF2 is a specific marker of oxidative injury and is part of the Type VI class of isoprostanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (±)5-iPF2 involves the free-radical-induced peroxidation of arachidonic acid. This process can be initiated by various oxidative stress conditions, leading to the formation of multiple isoprostane isomers, including (±)5-iPF2. The reaction typically requires the presence of reactive oxygen species and can be facilitated by catalysts that promote lipid peroxidation .
Industrial Production Methods: Industrial production of (±)5-iPF2 is not well-documented, as it is primarily used in research settings. the extraction and purification of (±)5-iPF2 from biological samples involve forming internal lactones, which facilitate its isolation. This method is advantageous due to the higher abundance of Type VI isoprostanes compared to other isomers .
Analyse Des Réactions Chimiques
Types of Reactions: (±)5-iPF2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert (±)5-iPF2 into less oxidized forms.
Substitution: The hydroxyl groups in (±)5-iPF2 can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species, such as hydrogen peroxide or molecular oxygen, under catalytic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoprostane derivatives, while reduction can produce less oxidized forms .
Applications De Recherche Scientifique
(±)5-iPF2 has several scientific research applications, including:
Chemistry: Used as a marker for oxidative stress and lipid peroxidation studies.
Biology: Helps in understanding the role of oxidative injury in various biological processes.
Medicine: Serves as a biomarker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of antioxidants and other therapeutic agents targeting oxidative stress.
Mécanisme D'action
The mechanism of action of (±)5-iPF2 involves its formation through the free-radical-induced peroxidation of arachidonic acid. This process generates reactive oxygen species, which attack the polyunsaturated fatty acids, leading to the formation of isoprostanes. (±)5-iPF2 acts as a marker of oxidative injury, indicating the extent of lipid peroxidation and oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
8-isoprostane (8-epi-PGF2α, iPF2α-III): Another well-studied isoprostane, but less abundant than (±)5-iPF2.
Other Type VI Isoprostanes: These include various regioisomeric and stereoisomeric forms derived from arachidonic acid.
Uniqueness: (±)5-iPF2 is unique due to its higher abundance and the formation of internal lactones, which facilitate its extraction and purification from biological samples. This makes it a more reliable marker for oxidative injury compared to other isoprostanes .
Propriétés
Formule moléculaire |
C20H34O5 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18-,19+/m1/s1 |
Clé InChI |
RZCPXIZGLPAGEV-SUHLLOIRSA-N |
SMILES isomérique |
CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(CCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


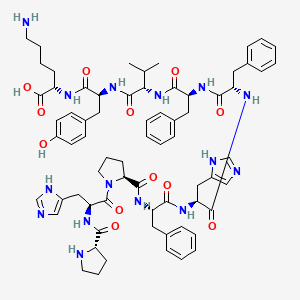
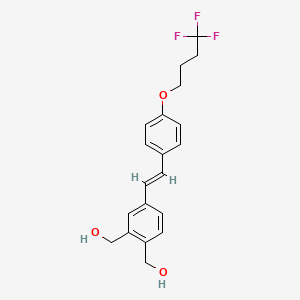
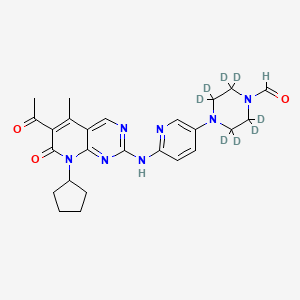

![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
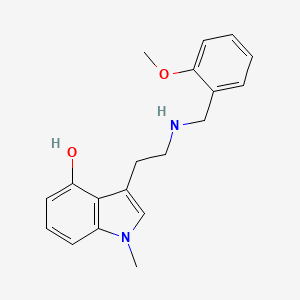
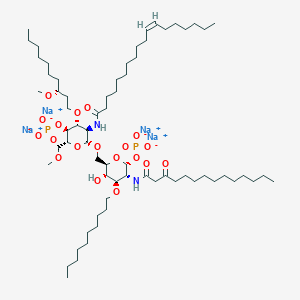
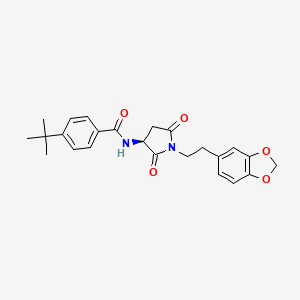
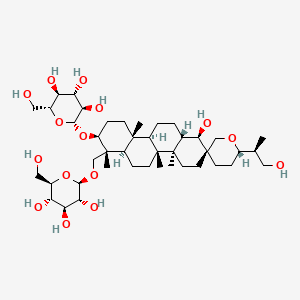
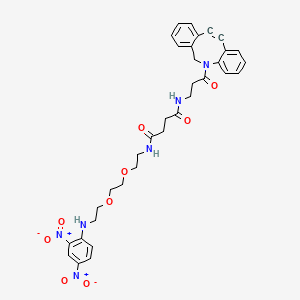

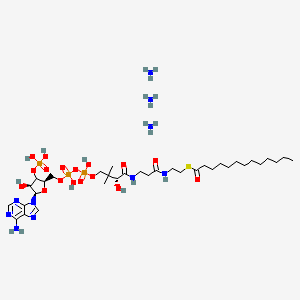
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
